

1-Methylpiperazine dihydrochloride CAS number and properties

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Compound of Interest

Compound Name: 1-Methylpiperazine
dihydrochloride

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An In-Depth Technical Guide to **1-Methylpiperazine Dihydrochloride** for Advanced Research and Pharmaceutical Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **1-Methylpiperazine Dihydrochloride** (CAS Number: 34352-59-5), a crucial building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's core properties, synthesis protocols, strategic applications, and essential safety and handling procedures. Our focus is on delivering field-proven insights and self-validating methodologies to empower your research and development endeavors.

Core Chemical Identity and Physicochemical Properties

1-Methylpiperazine Dihydrochloride is the salt form of 1-Methylpiperazine, a cyclic diamine. The dihydrochloride salt offers enhanced stability and improved handling characteristics, such as being a solid at room temperature with reduced volatility compared to its free base form. This makes it a preferred reagent in many laboratory and industrial settings.

Key Identifiers and Properties

Property	Value	Reference(s)
CAS Number	34352-59-5	[1][2][3]
Molecular Formula	C ₅ H ₁₂ N ₂ · 2HCl (or C ₅ H ₁₄ Cl ₂ N ₂)	[1][2][3]
Molecular Weight	173.08 g/mol	[1][2][3]
IUPAC Name	1-methylpiperazine;dihydrochloride	[3]
Appearance	White to off-white crystalline powder	[2]
Melting Point	246-250 °C (literature value)	[2][4]
Solubility	Soluble in water. The free base is soluble in ether and ethanol.	[2][5]
Parent Compound (Free Base)	1-Methylpiperazine (CAS: 109-01-3)	[6]

Chemical Structure

Caption: Chemical structure of **1-Methylpiperazine Dihydrochloride**.

Synthesis and Purification: A Validated Protocol

The conversion of the volatile, liquid free base 1-Methylpiperazine into its stable dihydrochloride salt is a fundamental acid-base reaction. The causality for this choice is clear: the salt form is a weighable solid, less odorous, and often more stable for long-term storage, which is critical for cGMP (current Good Manufacturing Practice) environments and reproducible research.

Experimental Protocol: Lab-Scale Synthesis

This protocol describes the synthesis of **1-Methylpiperazine Dihydrochloride** from its free base.

Materials:

- 1-Methylpiperazine (free base, CAS 109-01-3)
- Concentrated Hydrochloric Acid (HCl, ~37%)
- Anhydrous Methanol
- Diethyl Ether
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Workflow:

Caption: Synthesis workflow from free base to dihydrochloride salt.

Step-by-Step Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methylpiperazine (1 equivalent) in anhydrous methanol. The choice of methanol as a solvent is strategic; it readily dissolves the starting material and the final product has limited solubility, aiding precipitation.^[7]
- **Acidification:** Cool the solution in an ice bath to 0-5 °C. This is a critical control point to manage the exothermic nature of the acid-base neutralization.
- **Reaction:** Add concentrated hydrochloric acid (2.0-2.1 equivalents) dropwise via a dropping funnel while stirring vigorously. Maintain the temperature below 10 °C. The formation of a white precipitate may be observed.
- **Maturation:** After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure complete salt formation.
- **Precipitation & Isolation:** Add diethyl ether as an anti-solvent to the stirred slurry until precipitation is complete. This step is crucial for maximizing yield.
- **Filtration:** Collect the white solid product by vacuum filtration.

- **Washing:** Wash the filter cake with a small amount of cold diethyl ether to remove any residual starting material or solvent.
- **Drying:** Dry the product under vacuum at 40-50 °C to a constant weight.

Trustworthiness Check: The final product's identity and purity should be confirmed via melting point analysis (should align with the literature value of 246-250 °C^[2]^[4]) and spectroscopic methods (see Section 4).

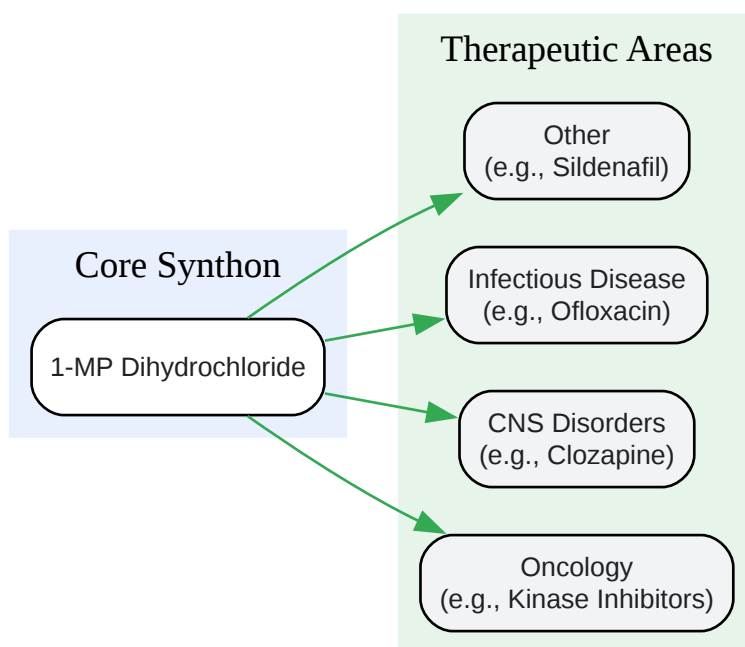
Applications in Pharmaceutical Research and Development

The piperazine ring is a privileged scaffold in medicinal chemistry, and 1-Methylpiperazine is a key synthon for introducing this moiety.^[8] Its incorporation can favorably modulate a compound's pharmacokinetic properties, such as increasing solubility and bioavailability, and improving its safety profile.

Role as a Pharmaceutical Building Block

1-Methylpiperazine and its dihydrochloride salt are instrumental in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) across various therapeutic areas.^[9]

- **Antimicrotubular Agents:** It is a precursor for 2-(4-Methyl-1-piperazinylmethyl)acrylophenone (MPMAP), a compound investigated for its antimicrotubular properties.^[4]
- **Antipsychotics:** It is a key intermediate in the synthesis of Clozapine, an atypical antipsychotic.
- **Erectile Dysfunction:** It is used in the synthesis of Sildenafil (Viagra).^[9]
- **Antibiotics:** The core structure is found in Ofloxacin and Rifampicin.



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Caption: Role of 1-Methylpiperazine as a key synthon in drug development.

Analytical Characterization

Confirming the identity and purity of **1-Methylpiperazine Dihydrochloride** is paramount. A multi-technique approach ensures a self-validating system of analysis.

- Infrared (IR) Spectroscopy: An ATR-IR spectrum will show characteristic peaks for N-H stretching (from the protonated amine), C-H stretching, and other fingerprint region absorptions.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: In D_2O , one would expect to see signals corresponding to the N-methyl group and the four methylene ($-\text{CH}_2-$) groups of the piperazine ring. The protonation of the nitrogens causes a significant downfield shift of the adjacent protons compared to the free base.
 - ^{13}C NMR: Similarly, the carbon signals will be shifted downfield upon protonation. Spectral data for the parent compound is well-documented and serves as a crucial reference point.

[\[10\]](#)

- Melting Point: A sharp melting point within the expected range (246-250 °C) is a strong indicator of purity.[\[2\]](#)

Safety, Handling, and Storage

Due to its toxicity, stringent safety protocols must be followed when handling **1-Methylpiperazine Dihydrochloride**.

GHS Hazard Summary

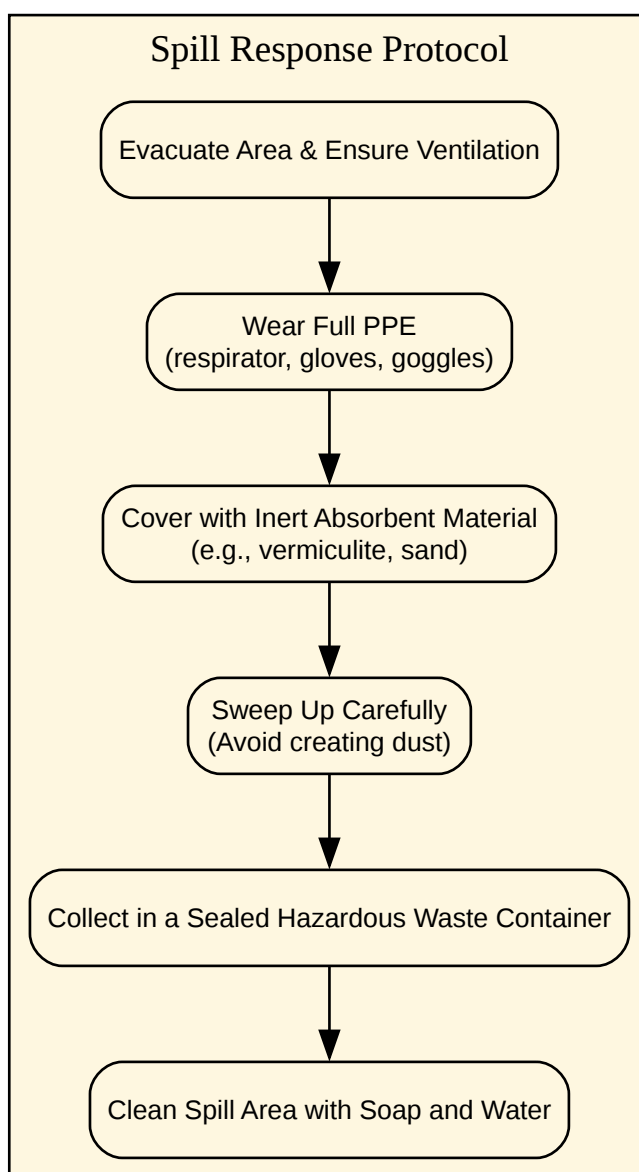
Hazard Code	Description	Class	Reference
H301	Toxic if swallowed	Acute toxicity, oral	[3]
H311	Toxic in contact with skin	Acute toxicity, dermal	[3]
H331	Toxic if inhaled	Acute toxicity, inhalation	[3]
H315	Causes skin irritation	Skin corrosion/irritation	[3]
H319	Causes serious eye irritation	Serious eye damage/irritation	[3]
H335	May cause respiratory irritation	Specific target organ toxicity	[3]

Safe Handling Protocol

ALWAYS handle this compound inside a certified chemical fume hood.

- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and tightly fitting safety goggles.[\[11\]](#)
- Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible.[\[12\]](#)

- Handling: Avoid creating dust. Do not breathe dust, mist, or vapors. Avoid contact with skin, eyes, and clothing.[12][13]
- Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed and sealed.[11][13] The material is hygroscopic.
- Incompatibilities: Keep away from strong oxidizing agents and strong acids (though it is a salt of a strong acid, further reaction is not expected under normal conditions).[12]



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Caption: Workflow for safe spill response.

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